![molecular formula C19H25NO3 B2638406 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate CAS No. 1320297-84-4](/img/structure/B2638406.png)

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

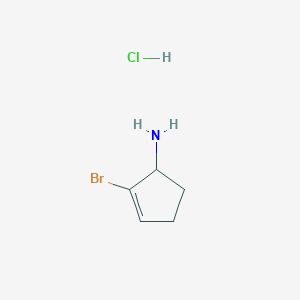

The compound “2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate” is a complex organic molecule. It contains a cyclohexenyl group, an ethylamino group, an oxoethyl group, and a 4-methylphenyl acetate group .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the preparation of the cyclohexenyl group, which could be obtained from cyclohexanone by α-bromination followed by treatment with base . The ethylamino group could be introduced through a nucleophilic substitution reaction . The oxoethyl group could be introduced through an oxidation reaction . Finally, the 4-methylphenyl acetate group could be attached through an esterification reaction .Molecular Structure Analysis

The molecular formula of this compound is C17H20INO3 . It contains a total of 52 bonds, including 25 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 2 six-membered rings . It also contains 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

As an organic compound, “this compound” can undergo various chemical reactions. For example, the cyclohexenyl group can undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . The compound can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 550.0±40.0 °C at 760 mmHg, and a flash point of 286.4±27.3 °C . It has a molar refractivity of 93.7±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 278.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Cyclization and Derivative Synthesis

- The compound has been utilized in cyclization reactions to produce novel derivatives with potential applications in drug development and material science. For instance, the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in concentrated sulfuric acid yields octahydrophenanthrene derivatives, which are precursors for various pharmaceutical compounds (Wilamowski et al., 1995).

Corrosion Inhibition

- Quantum chemical calculations based on the DFT method have been performed on compounds similar to the query chemical, demonstrating their potential as corrosion inhibitors for metals such as copper. This indicates possible applications in protecting materials from corrosion, particularly in acidic environments (Zarrouk et al., 2014).

Antitumor Activity

- Some derivatives synthesized from related compounds have shown distinct inhibition of cancer cell proliferation, suggesting their potential use in developing new anticancer drugs (Liu et al., 2018).

Antioxidant and Enzyme Inhibition

- Research into Schiff base ligands derived from amino acids related to the query compound has revealed their potential as free radical scavengers and enzyme inhibitors, with implications for treating oxidative stress-related diseases (Ikram et al., 2015).

Medicinal Chemistry

- The query compound and its derivatives have applications in medicinal chemistry, such as the synthesis of chromene derivatives with potential therapeutic benefits (Boominathan et al., 2011). Additionally, molecular docking studies on similar compounds have highlighted their potential as anti-inflammatory and analgesic agents, further underscoring their relevance in drug discovery (Attimarad et al., 2017).

Eigenschaften

IUPAC Name |

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-15-7-9-17(10-8-15)13-19(22)23-14-18(21)20-12-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBFWCQURYJWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)

![4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2638329.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)

![(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2638338.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2638340.png)

![1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638341.png)

![N-[(2,4-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2638343.png)